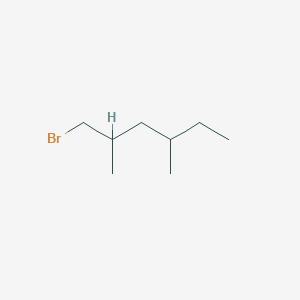1-Bromo-2,4-dimethylhexane
CAS No.: 13285-68-2
Cat. No.: VC6272704
Molecular Formula: C8H17Br
Molecular Weight: 193.128
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13285-68-2 |
|---|---|
| Molecular Formula | C8H17Br |
| Molecular Weight | 193.128 |
| IUPAC Name | 1-bromo-2,4-dimethylhexane |
| Standard InChI | InChI=1S/C8H17Br/c1-4-7(2)5-8(3)6-9/h7-8H,4-6H2,1-3H3 |
| Standard InChI Key | HCXJNTJVVFUDKB-UHFFFAOYSA-N |
| SMILES | CCC(C)CC(C)CBr |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
1-Bromo-2,4-dimethylhexane (C₈H₁₇Br) is a branched alkyl bromide with systematic IUPAC naming reflecting its substituent positions. The hexane chain is brominated at carbon 1, while methyl groups occupy carbons 2 and 4. This branching introduces steric effects that influence reactivity and physical properties .
Structural isomerism and Comparative Analysis
Structural isomers such as 4-bromo-2,4-dimethylhexane (PubChem CID: 132129168) demonstrate how bromine placement affects molecular geometry . For 1-bromo-2,4-dimethylhexane, the bromine’s position at the terminal carbon may enhance susceptibility to nucleophilic substitution compared to internal bromine atoms.
Table 1: Comparative Properties of Brominated Hexane Isomers
Synthesis and Industrial Production
Catalytic and Process Optimization
The patent CN102234220A highlights the use of ferric chloride and quaternary ammonium salts (e.g., tetrabutyl ammonium chloride) as catalysts for regioselective bromination of aromatic compounds . While applied to xylene derivatives, similar catalytic systems could theoretically enhance selectivity in aliphatic brominations by stabilizing transition states.
Physicochemical Properties
Thermal Stability and Phase Behavior
1-Bromo-2,4-dimethylhexane is expected to exhibit moderate thermal stability, with decomposition likely above 200°C. Its branched structure reduces symmetry, leading to a lower melting point compared to linear analogs.
Solubility and Reactivity
-
Solubility: Limited solubility in polar solvents (e.g., water) but miscible with organic solvents like dichloromethane or hexane .
-
Reactivity: The primary bromine atom facilitates nucleophilic substitution (SN2), albeit with steric hindrance from adjacent methyl groups potentially slowing reaction kinetics.
Chemical Reactivity and Mechanistic Pathways
Nucleophilic Substitution
The compound’s reactivity in SN2 reactions is influenced by steric effects. For example, reaction with hydroxide ions would yield 2,4-dimethylhexan-1-ol, though competing elimination (E2) may occur under basic conditions.
Elimination Reactions
Strong bases (e.g., KOtBu) promote dehydrohalogenation, producing 2,4-dimethyl-1-hexene. The branching at C2 and C4 may favor Zaitsev elimination, forming the more substituted alkene.
Applications in Scientific Research
Organic Synthesis Intermediate
1-Bromo-2,4-dimethylhexane serves as a precursor for synthesizing complex molecules, including:
-
Grignard Reagents: Reaction with magnesium forms organomagnesium compounds for carbon-carbon bond formation.
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings using palladium catalysts to introduce alkyl groups into aromatic systems.
Pharmaceutical and Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume